

PU141: A Selective Histone Acetyltransferase Inhibitor for p300/CBP

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Compound of Interest

Compound Name: PU141

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PU141 is a pyridoisothiazolone-based small molecule inhibitor that demonstrates selectivity for the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These two enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. **PU141** has been shown to induce histone hypoacetylation and inhibit the growth of several cancer cell lines, positioning it as a promising candidate for further preclinical and clinical investigation.[1] This technical guide provides a comprehensive overview of the available data on **PU141**, including its mechanism of action, quantitative biological data, and relevant experimental protocols.

Core Mechanism of Action

PU141 functions as a selective inhibitor of the catalytic HAT domain of p300 and CBP.[1] By blocking the acetyltransferase activity of these enzymes, **PU141** prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This leads to a state of histone hypoacetylation, which is generally associated with a more condensed chromatin structure and transcriptional repression of target genes. Specifically, treatment with **PU141** has been observed to decrease the acetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 8 (H4K8).[1] The inhibition of p300/CBP-mediated acetylation

of key cellular proteins disrupts signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Data

While specific IC50 and Ki values for **PU141** against p300 and CBP are not readily available in the public domain, data for the closely related pan-HAT inhibitor, PU139, from the same chemical class, provides context for the expected potency and assay methodologies.

Table 1: In Vitro Inhibitory Activity of PU139 Against a Panel of Histone Acetyltransferases

Target HAT	IC50 (μM)
p300	5.35
CBP	2.49
PCAF	9.74
Gcn5	8.39

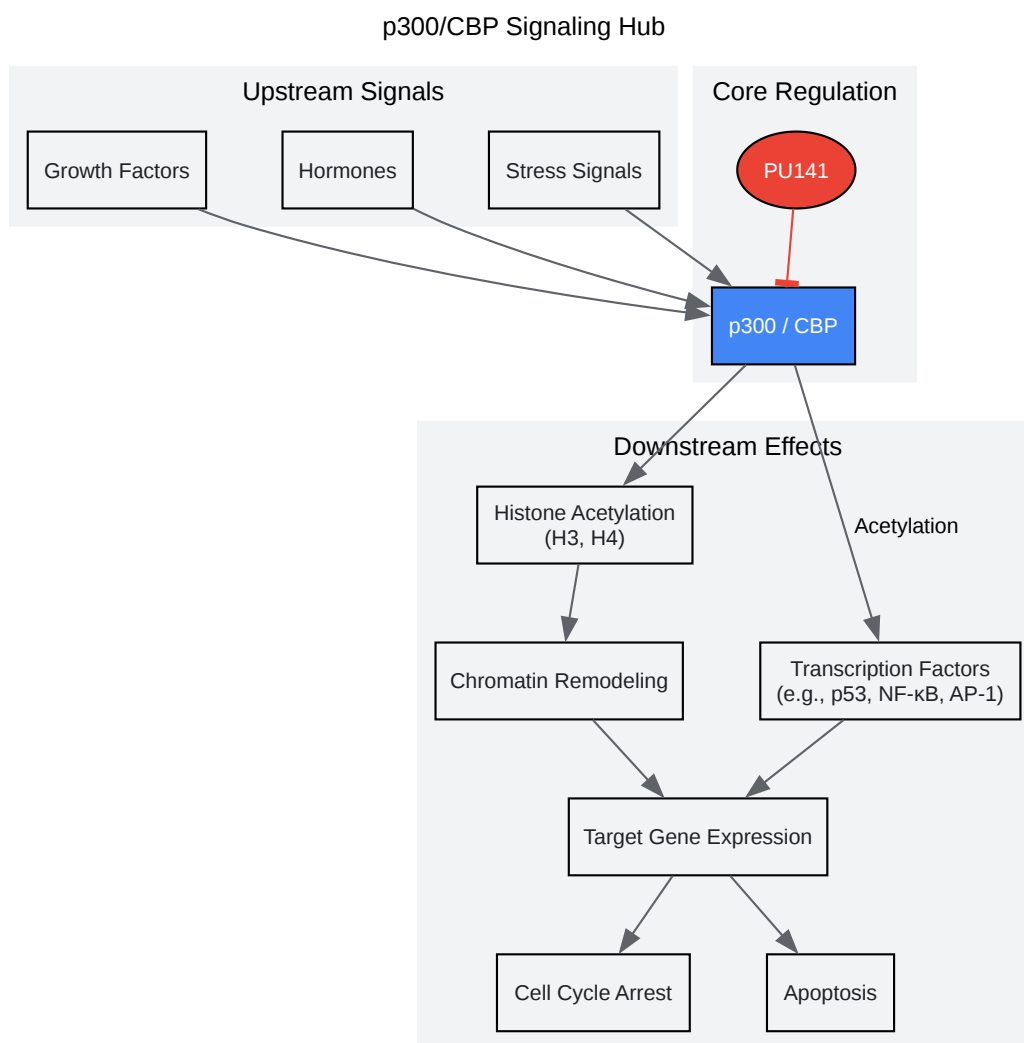
Data for PU139, a related pyridoisothiazolone. Data extracted from a heterogeneous in vitro HAT assay.

Table 2: In Vivo Antitumor Efficacy of **PU141**

Cancer Model	Dosing	Outcome
Neuroblastoma Xenograft	25 mg/kg, intraperitoneal administration	Significant tumor volume reduction (19%)[1]

Signaling Pathways and Experimental Workflows

The inhibition of p300/CBP by **PU141** has downstream effects on multiple signaling pathways critical for cancer progression. p300/CBP are key nodes that integrate various signaling inputs to regulate gene expression.

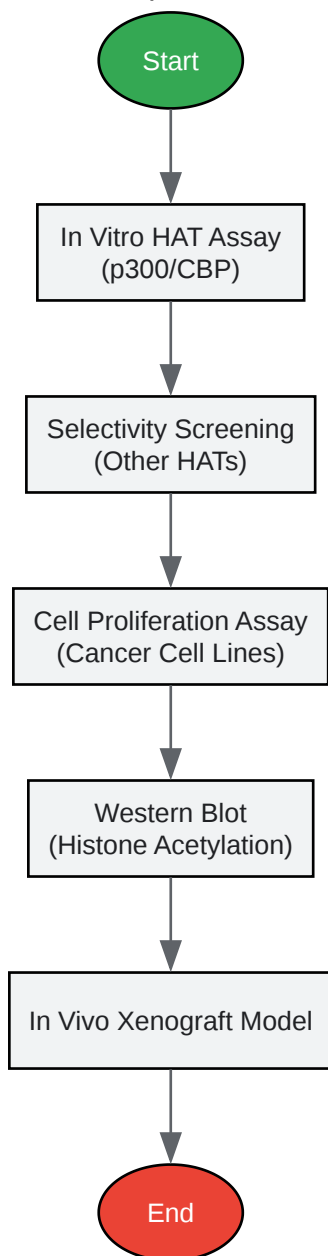


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Caption: p300/CBP as a central regulator of gene expression.

The following workflow outlines the general steps for evaluating a p300/CBP inhibitor like **PU141**.

Experimental Workflow for p300/CBP Inhibitor Evaluation



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Caption: A typical workflow for characterizing a novel HAT inhibitor.

Experimental Protocols

Detailed experimental protocols for the specific characterization of **PU141** are not publicly available. However, based on the methodologies reported for similar compounds, the following are representative protocols.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is based on a heterogeneous ELISA-based assay format commonly used for screening HAT inhibitors.

- **Coating:** A 96-well plate is coated with a histone H3-derived peptide substrate.
- **Reaction Mixture:** A reaction mixture is prepared containing the recombinant p300 or CBP enzyme, acetyl-CoA, and the test compound (**PU141**) at various concentrations in a suitable assay buffer.
- **Incubation:** The reaction mixture is added to the coated wells and incubated at 30°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic acetylation of the peptide substrate.
- **Washing:** The plate is washed to remove unreacted components.
- **Detection:** A primary antibody that specifically recognizes the acetylated lysine residue on the histone peptide is added to the wells, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- **Signal Generation:** A substrate for the enzyme-conjugated secondary antibody is added to generate a detectable signal (e.g., colorimetric or chemiluminescent), which is proportional to the amount of histone acetylation.
- **Data Analysis:** The signal is quantified using a plate reader, and IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation (MTS) Assay

This protocol outlines a common method for assessing the effect of a compound on cancer cell growth.

- **Cell Seeding:** Cancer cells (e.g., HL-60 or LNCaP) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **PU141** or a vehicle control (e.g., DMSO).
- **Incubation:** The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
- **MTS Reagent Addition:** An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
- **Incubation:** The plate is incubated for a further 1-4 hours, during which viable cells metabolize the MTS tetrazolium salt into a colored formazan product.
- **Absorbance Reading:** The absorbance of the formazan product is measured at 490 nm using a microplate reader.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and GI50 (concentration for 50% growth inhibition) values are determined.

Western Blot for Histone Acetylation

This protocol is used to assess the effect of **PU141** on histone acetylation levels within cells.

- **Cell Treatment and Lysis:** Cancer cells are treated with **PU141** for a specific duration. After treatment, cells are harvested, and histones are extracted using an acid extraction method.
- **Protein Quantification:** The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
- **SDS-PAGE:** Equal amounts of histone extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14 or anti-acetyl-H4K8) and a loading control (e.g., anti-total Histone H3).
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.
- **Analysis:** The intensity of the bands corresponding to the acetylated histones is quantified and normalized to the loading control to determine the relative change in histone acetylation.

Conclusion

PU141 is a selective inhibitor of the p300/CBP histone acetyltransferases with demonstrated anticancer activity in vitro and in vivo. Its mechanism of action, centered on the induction of histone hypoacetylation, disrupts critical oncogenic signaling pathways. While detailed quantitative data and specific experimental protocols for **PU141** are not fully available in the public literature, the information presented in this guide, based on closely related compounds and standard methodologies, provides a solid foundation for researchers and drug developers interested in this promising therapeutic agent. Further investigation is warranted to fully elucidate the therapeutic potential of **PU141**.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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